molecular formula C13H20N2O3S B4970375 2-(methanesulfonamido)-N-pentylbenzamide

2-(methanesulfonamido)-N-pentylbenzamide

Cat. No.: B4970375
M. Wt: 284.38 g/mol
InChI Key: YNTJXKZFHIBYLE-UHFFFAOYSA-N
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Description

2-(Methanesulfonamido)-N-pentylbenzamide is an organic compound characterized by the presence of a methanesulfonamide group attached to a benzamide core, with a pentyl chain substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methanesulfonamido)-N-pentylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of 2-(methanesulfonamido)-N-pentylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonamido)-N-pentylbenzamide is unique due to the combination of its methanesulfonamide group, benzamide core, and pentyl chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(methanesulfonamido)-N-pentylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-4-7-10-14-13(16)11-8-5-6-9-12(11)15-19(2,17)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTJXKZFHIBYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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